molecular formula C6H6BrIN2 B11828283 6-Bromo-3-iodo-5-methylpyridin-2-amine

6-Bromo-3-iodo-5-methylpyridin-2-amine

Cat. No.: B11828283
M. Wt: 312.93 g/mol
InChI Key: ZXEITNIEVABKDM-UHFFFAOYSA-N
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Description

6-Bromo-3-iodo-5-methylpyridin-2-amine is a heterocyclic organic compound that belongs to the pyridine family This compound is characterized by the presence of bromine, iodine, and methyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-iodo-5-methylpyridin-2-amine typically involves multi-step reactions starting from commercially available precursors. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-iodo-5-methylpyridin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of a base and a polar solvent.

    Coupling Reactions: Palladium or copper catalysts are commonly used, along with bases like potassium carbonate or sodium hydroxide. Solvents such as toluene, ethanol, or dimethylformamide are often employed.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with arylboronic acids can yield biaryl compounds, while substitution reactions with amines can produce aminopyridine derivatives.

Scientific Research Applications

6-Bromo-3-iodo-5-methylpyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 6-Bromo-3-iodo-5-methylpyridin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and iodine atoms can enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methylpyridin-3-amine: A precursor in the synthesis of 6-Bromo-3-iodo-5-methylpyridin-2-amine.

    2-Amino-5-bromo-3-iodo-6-methylpyridine: A compound with similar structural features but different substitution patterns.

Uniqueness

This compound is unique due to the presence of both bromine and iodine atoms on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. Its unique substitution pattern allows for diverse chemical modifications and applications in various fields of research.

Properties

Molecular Formula

C6H6BrIN2

Molecular Weight

312.93 g/mol

IUPAC Name

6-bromo-3-iodo-5-methylpyridin-2-amine

InChI

InChI=1S/C6H6BrIN2/c1-3-2-4(8)6(9)10-5(3)7/h2H,1H3,(H2,9,10)

InChI Key

ZXEITNIEVABKDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1Br)N)I

Origin of Product

United States

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